7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O5S/c1-5-15-6-9-18(10-7-15)38(33,34)26-25-29-24(19-12-16(27)8-11-20(19)32(25)31-30-26)28-17-13-21(35-2)23(37-4)22(14-17)36-3/h6-14H,5H2,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDABKZJBOTXYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Fusing the Triazole and Quinazoline Rings: The triazole ring is then fused to a quinazoline moiety through a condensation reaction, often using a suitable catalyst and elevated temperatures.
Introduction of Substituents: The chloro, ethylbenzenesulfonyl, and trimethoxyphenyl groups are introduced through various substitution reactions, typically involving halogenation, sulfonylation, and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, sulfonyl chlorides, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline oxides, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their substituent-driven differences are summarized below:
Key Observations :
- The 3,4,5-trimethoxyphenyl group (as in the target compound and [1,2,4]triazolopyrimidines) is critical for microtubule destabilization, mimicking combretastatin A-4 (CA-4) derivatives .
- Sulfonyl groups (e.g., 4-ethylbenzenesulfonyl) enhance metabolic stability compared to halogenated or alkyl substituents .
- Thieno-fused triazolopyrimidines exhibit lower activity than aryl-fused counterparts (e.g., triazoloquinazolines), likely due to reduced π-stacking interactions .
Notes
- Safety and Handling :
- Research Gaps: No direct in vitro data exists for the target compound; its activity must be extrapolated from structural analogues.
Biological Activity
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 500.1 g/mol. The compound features a triazoloquinazoline core structure that is significant in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.1 g/mol |
| CAS Number | 893788-82-4 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The sulfonamide group enhances the compound's interaction with biological targets, potentially leading to its therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphatases, which are crucial in cell signaling and proliferation.
- Receptor Binding : It could bind to specific receptors involved in inflammatory responses or cancer progression.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties.
Anti-Cancer Activity
Studies have shown that triazoloquinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This compound's structural features suggest it may possess similar anticancer properties.
Anti-Inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating diseases characterized by chronic inflammation. Research indicates potential inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insights into the biological activity of this class of molecules:
- In Vitro Studies : A study demonstrated that triazoloquinazoline derivatives significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth and improved survival rates compared to control groups.
- Mechanistic Insights : Research has indicated that these compounds can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, including cyclization and substitution. Key steps include:
- Cyclocondensation : Use of strong acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) to form the triazole-quinazoline core.
- Sulfonylation : Reacting with 4-ethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, DMF) at 0–25°C to introduce the sulfonyl group .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the 3,4,5-trimethoxyphenylamine moiety .
- Critical Conditions : Control reaction temperature (<50°C for sulfonylation), inert atmosphere (N₂/Ar), and catalyst purity (e.g., Pd/C) to minimize side products .
Q. Which spectroscopic methods are most effective for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions (e.g., trimethoxyphenyl protons at δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₈H₂₅ClN₆O₅S) with <2 ppm error .
- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .
Q. What primary biological targets or pathways are associated with this compound?
- Methodological Answer :
- Kinase Inhibition : Triazoloquinazolines often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) via competitive inhibition. Use enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values .
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compare potency with analogs (e.g., 2-(4-methoxyphenyl)-triazoloquinazoline derivatives show IC₅₀ ~1–10 µM) .
Advanced Research Questions
Q. How can contradictions in biological activity data across in vitro models be resolved?
- Methodological Answer :
- Dose-Response Studies : Perform full dose-response curves (e.g., 0.1–100 µM) to account for cell line-specific sensitivity .
- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify unintended targets .
- Structural Analog Comparison : Compare with compounds like 7-phenyl-triazoloquinazoline (anti-inflammatory) or trifluoromethoxy-substituted derivatives (enhanced metabolic stability) to isolate substituent effects .
Q. What computational strategies predict binding affinity and selectivity for protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hydrogen bonding with hinge regions) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- In Silico ADMET : Predict pharmacokinetics (e.g., LogP <5, TPSA <140 Ų) using SwissADME or ADMETLab .
Q. What challenges arise in modifying sulfonyl/trimethoxyphenyl groups to enhance metabolic stability?
- Methodological Answer :
- Sulfonyl Modifications : Replace ethyl with electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation. Monitor stability in liver microsomes .
- Trimethoxyphenyl Adjustments : Replace methoxy with methylenedioxy to retain π-π stacking while improving solubility (e.g., LogP reduction via ClogP calculations) .
- Metabolite Identification : Use LC-MS/MS to track phase I/II metabolites (e.g., demethylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
